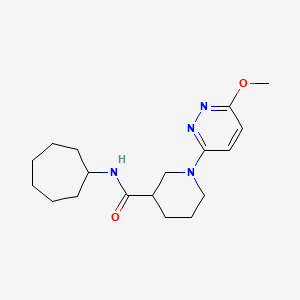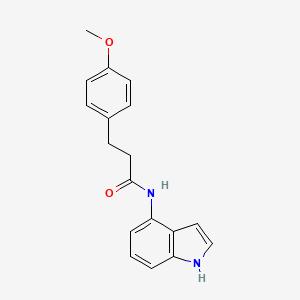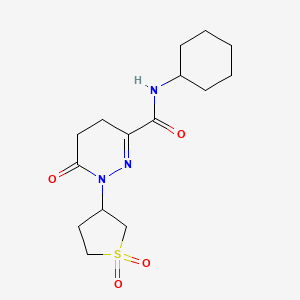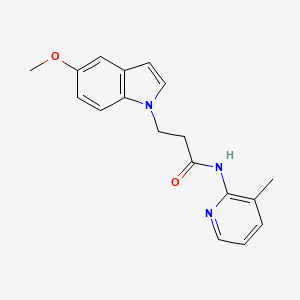![molecular formula C15H21N3O3 B11139522 2-[2-(morpholin-4-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11139522.png)
2-[2-(morpholin-4-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound featuring a morpholine ring, a cycloheptapyridazine core, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine derivative, which is then coupled with a cycloheptapyridazine precursor. The key steps include:
Formation of the Morpholine Derivative: This can be achieved by reacting 1,2-amino alcohols with α-haloacid chlorides under coupling, cyclization, and reduction conditions.
Cycloheptapyridazine Core Synthesis: This involves the formation of the pyridazine ring followed by cyclization to form the heptacyclic structure.
Coupling Reaction: The morpholine derivative is then coupled with the cycloheptapyridazine core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyridazine derivatives.
Scientific Research Applications
2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE: shares structural similarities with other morpholine-containing compounds and pyridazine derivatives.
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-TRIAZOLE: Another compound with a morpholine ring and a heterocyclic core.
Uniqueness
The uniqueness of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE lies in its combination of a morpholine ring with a cycloheptapyridazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C15H21N3O3/c19-14-10-12-4-2-1-3-5-13(12)16-18(14)11-15(20)17-6-8-21-9-7-17/h10H,1-9,11H2 |
InChI Key |
VXINZYJSZBHURR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Benzylpiperazino)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone](/img/structure/B11139449.png)
![Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester](/img/structure/B11139450.png)


![1,3,6-trimethyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11139489.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139496.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139500.png)

![7-Fluoro-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139516.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139525.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11139530.png)

![{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-benzylcarboxamide](/img/structure/B11139539.png)
